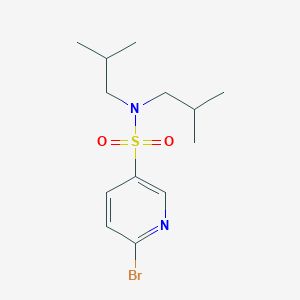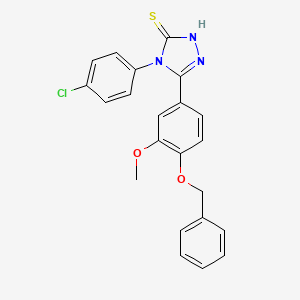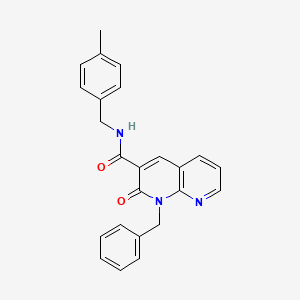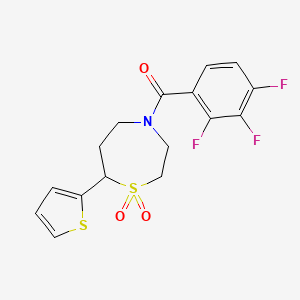
6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is a sulfonamide derivative and is commonly used as a reagent in organic synthesis. It has been found to exhibit various biochemical and physiological effects and has been studied extensively to understand its mechanism of action.
Mecanismo De Acción
The mechanism of action of 6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide is not well understood. However, it is believed to act as a nucleophile and form a covalent bond with the electrophilic substrate. This compound has been found to be an effective catalyst for various reactions due to its ability to stabilize the transition state and lower the activation energy.
Biochemical and Physiological Effects:
6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been studied as a potential anticancer agent. This compound has also been found to exhibit antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide as a reagent in organic synthesis is its high selectivity and efficiency. It has been found to be an effective catalyst for various reactions and can be used in small quantities. However, one of the limitations of using this compound is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide. One of the areas of interest is the development of new synthetic methods for this compound. Another area of research is the study of its potential applications as an anticancer agent and the development of new derivatives with improved efficacy. Additionally, the use of this compound as a ligand in transition metal-catalyzed reactions and the development of new catalysts based on this compound is an area of interest for future research.
Métodos De Síntesis
The synthesis of 6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide involves the reaction of 6-bromo-3-pyridinesulfonic acid with isobutylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide has been widely used as a reagent in organic synthesis. It has been found to be an effective catalyst for various reactions such as Suzuki-Miyaura cross-coupling, Sonogashira coupling, and Stille coupling. This compound has also been used as a ligand in transition metal-catalyzed reactions such as palladium-catalyzed cross-coupling reactions.
Propiedades
IUPAC Name |
6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O2S/c1-10(2)8-16(9-11(3)4)19(17,18)12-5-6-13(14)15-7-12/h5-7,10-11H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZFXTKKJWXBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CN=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2932544.png)
![2-chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2932545.png)


![2-(3-Methylphenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2932550.png)

![Methyl (1-{[(morpholin-4-ylcarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2932552.png)
![2-(2,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2932555.png)

![2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2932558.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932561.png)